N-piperidine Ibrutinib hydrochloride is a derivative of Ibrutinib, a well-known Bruton’s tyrosine kinase inhibitor. This compound is characterized by its potent inhibitory activity against both wild-type and mutant forms of Bruton’s tyrosine kinase, specifically the C481S mutation, which is associated with resistance to traditional Ibrutinib therapy. The molecular formula for N-piperidine Ibrutinib hydrochloride is C22H23ClN6O, with a molecular weight of 422.91 g/mol. It appears as a solid and is typically stored at -20°C in a sealed container to prevent degradation from moisture and light exposure .
N-piperidine Ibrutinib hydrochloride functions primarily as a reversible inhibitor of Bruton’s tyrosine kinase. The mechanism of action involves the binding of the compound to the ATP-binding site of the kinase, thereby preventing its activity and subsequent signaling pathways that promote cell proliferation. The compound exhibits IC50 values of 51.0 nM for wild-type Bruton’s tyrosine kinase and 30.7 nM for the C481S mutant form, indicating its effectiveness even against resistant strains .
The biological activity of N-piperidine Ibrutinib hydrochloride is significant in oncology, particularly in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. By inhibiting Bruton’s tyrosine kinase, this compound disrupts critical signaling pathways involved in B-cell receptor signaling, leading to reduced survival and proliferation of malignant B-cells. Additionally, it has shown potential in overcoming resistance mechanisms associated with the C481S mutation found in some patients undergoing treatment with standard Ibrutinib .
The synthesis of N-piperidine Ibrutinib hydrochloride typically involves multiple steps that include:
Specific synthetic routes may vary based on the desired purity and yield but generally follow established organic synthesis protocols for heterocyclic compounds .
N-piperidine Ibrutinib hydrochloride is primarily used in research settings to study its effects on B-cell malignancies and to develop new therapeutic strategies targeting Bruton’s tyrosine kinase. Its role as a ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs) has garnered attention; these are designed to degrade specific proteins within cells, offering a novel approach to cancer treatment. Notable PROTACs synthesized using this compound include SJF620, SJF638, SJF678, and SJF608, which have demonstrated varying degrees of potency against BTK .
Interaction studies involving N-piperidine Ibrutinib hydrochloride have highlighted its ability to bind selectively to Bruton’s tyrosine kinase, inhibiting its activity effectively. These studies are crucial for understanding how this compound can be utilized in combination therapies or as part of multi-targeted approaches in cancer treatment. Additionally, research has indicated that it may interact with other cellular pathways involved in cancer progression, warranting further investigation into its broader pharmacological profile .
Several compounds share structural or functional similarities with N-piperidine Ibrutinib hydrochloride. These include:
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| N-piperidine Ibrutinib hydrochloride | Inhibits BTK (WT & C481S) | Potent against resistant mutations; PROTAC applications |
| Ibrutinib | Inhibits BTK (primarily WT) | First-in-class BTK inhibitor; potential resistance |
| Acalabrutinib | Selective BTK inhibition | Fewer off-target effects; improved safety profile |
| Zanubrutinib | Inhibits BTK | Designed for better bioavailability |
N-piperidine Ibrutinib hydrochloride stands out due to its enhanced potency against resistant forms of Bruton’s tyrosine kinase and its utility in developing novel therapeutic agents through PROTAC technology .
The Mitsunobu reaction is pivotal for coupling chiral piperidine derivatives to the pyrazolopyrimidine core in ibrutinib synthesis. This reaction typically employs diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) with triphenylphosphine to facilitate the stereospecific substitution of alcohols [1]. Recent advancements have focused on catalytic Mitsunobu systems to reduce stoichiometric reagent use. For example, ethyl 2-(4-cyanophenyl)hydrazinecarboxylate (1j) and iron phthalocyanine catalysts enable efficient piperidine coupling at 65°C with yields exceeding 85% under optimized conditions [2].
Key optimizations include:
A comparative study demonstrated that electron-withdrawing groups on arylhydrazinecarboxylate catalysts (e.g., 1j) accelerate the Mitsunobu reaction by increasing electrophilicity, achieving turnover frequencies 3.8× higher than traditional catalysts [2].
The pyrazolopyrimidine core is synthesized via iodination and Suzuki-Miyaura cross-coupling. Starting from 4-aminopyrazolo[3,4-d]pyrimidine, iodination at the 3-position using N-iodosuccinimide (NIS) in dimethylformamide (DMF) yields 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with >90% purity [4]. Subsequent Suzuki coupling with 4-phenoxybenzeneboronic acid employs palladium catalysts, though recent methods avoid precious metals by using cesium carbonate-mediated arylations [4].
Critical parameters for core synthesis:
Industrial-scale synthesis prioritizes palladium-free methods to reduce costs and metal contamination risks. Cesium carbonate-mediated coupling between 3-bromo-4-aminopyrazolopyrimidine and 4-phenoxybenzeneboronic acid achieves 78% yield without palladium catalysts [4]. This method substitutes PdCl~2~(PhCN)~2~ with:
THF remains the solvent of choice for Mitsunobu reactions due to its compatibility with triphenylphosphine oxide byproduct precipitation. Industrial processes implement solvent recovery systems to reduce waste, achieving >90% THF reuse [2].
Iron phthalocyanine catalysts are recovered via silica gel chromatography or filtration through Celite®, with 80–90% recovery rates [2].
Crystallization-driven purification replaces chromatography in final steps. For example, N-piperidine ibrutinib hydrochloride is isolated by antisolvent addition (water) to dichloromethane solutions, yielding 95% pure product [4].
Acryloyl chloride incorporation uses in situ quenching with triethylamine to neutralize HCl byproducts, minimizing epimerization. Strict control of acryloyl chloride purity (<0.1% 3-chloropropionyl chloride) prevents alkylation side reactions [4].
Published identifiers converge on a single molecular entity with empirical formula C₂₂H₂₃ClN₆O and formula weight 422.91 g mol⁻¹ [2] [1]. Commercial samples are supplied as off-white microcrystalline solids that dissolve readily in dimethyl sulfoxide at 100 mg mL⁻¹ and display only sparing water solubility at 50 mg mL⁻¹, behaviour consistent with a predominantly anhydrous hydrochloride lattice [2] [3]. No peer-reviewed single-crystal structure or powder diffraction file has yet been deposited in crystallographic repositories, and vendor certificates of analysis do not report multiple forms, implying that a single dominant polymorph is presently encountered in trade [2] [3]. The absence of declared hydrates or solvates on safety data sheets further supports an anhydrous lattice assignment [4] [2].
Systematic solid-form screening protocols typically begin by classifying a candidate under Bravais lattice sampling, thermomicroscopy, isothermal microcalorimetry and variable-temperature powder diffraction [5]. Because N-piperidine Ibrutinib hydrochloride contains a basic piperidine nitrogen already protonated as the hydrochloride, salt–salt transitions (e.g., hydrobromide, mesylate) are less likely to compete, focusing polymorph risk primarily on conformational or packing rearrangements within the same stoichiometry [6]. The piperidinium cation can adopt chair or boat conformations, and its orientation relative to the rigid pyrazolopyrimidine core offers at least two low-energy intramolecular rotamers; polymorph generation via conformational variation is therefore plausible even if not yet experimentally verified [6] [5].
Table 1 collates publicly available physicochemical constants that underpin polymorph risk assessment.
| Parameter | Reported value | Data source |
|---|---|---|
| Molecular weight | 422.91 g mol⁻¹ [2] | CD Bioparticles datasheet [2] |
| Melting range (first-cycle DSC) | 238 – 242 °C (vendor batch) | MedChemExpress lot certificate [3] |
| Log S (DMSO, 25 °C) | >2 [1] | GLPBio technical note [1] |
| Hygroscopicity statement | “Store desiccated at −20 °C” [2] | CD Bioparticles datasheet [2] |
| Crystalline form declared | “Powder (single form)” [3] | MedChemExpress lot certificate [3] |
The high onset melting point relative to the parent free base (ibrutinib base melts near 152 °C [7]) suggests a tightly packed salt lattice with increased lattice energy; such salts often exhibit limited polymorphic diversity because alternative packings rarely surpass the lattice energy of the dominant form [6]. Nevertheless, unstudied conformational polymorphs or mechanically induced amorphous phases cannot be excluded until a full screen is performed.
Crystalline hydrates arise when the enthalpic gain from host–water hydrogen bonding offsets the entropic penalty of ordered lattice water [5] [6]. N-Piperidine Ibrutinib hydrochloride brings one hydrochloride ion capable of accepting several hydrogen bonds and three heteroatom donors (two ring nitrogens and one amide carbonyl) per cation, theoretically allowing water inclusion [6]. Yet vendor stability instructions—airtight vials, desiccated storage and the absence of advertised hydrates—indicate no spontaneous water uptake under ambient humidity [2] [3]. This observation parallels many anhydrous hydrochloride salts whose chloride-water interaction is weakened by the tight ion pair in the lattice, making dihydrate or monohydrate formation thermodynamically disfavoured unless extremely high water activity is applied [6].
Thermodynamic preference can be approximated qualitatively through the Polymorphic Hydrate Classification Scheme: molecules with fewer than two strong donors, high melting points and halide counter-ions normally fall into Class I (anhydrous-favoured) [5]. Accordingly, N-piperidine Ibrutinib hydrochloride is predicted to resist hydrate formation at 25 °C and 60% relative humidity.
Solvate formation with polar organics is likewise undetected in supplier screening; the high DSC onset and insolubility in low-dielectric solvents (e.g., heptane) imply that crystal growth from protic or chlorinated media precipitates the same anhydrous polymorph after solvent removal [2] [3]. Comparative data for the parent ibrutinib free base demonstrate multiple alcohol solvates [8]; conversion to a salt often suppresses this behaviour because the acid–base proton transfer lowers molecular flexibility and raises lattice energy [6]. Table 2 summarizes qualitative thermodynamic considerations.
| Criterion | Observed / predicted outcome | Supporting evidence |
|---|---|---|
| Water uptake at 25 °C, 75% RH | <0.5% w/w (vendor accelerated ageing) | MedChemExpress stability note [3] |
| Heat of dehydration (if hydrate present) | Not applicable (no hydrate) | Vendor DSC lacks endotherm below 100 °C [3] |
| Solvate propensity in methanol, ethanol | No distinct solvated phase reported | Absence on vendor certificate; single XRPD line pattern claimed [3] |
| Classification | Class I anhydrous salt | Hydrate decision tree [5] |